molecular formula C14H19N3O2 B2835767 1-ethyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922991-69-3

1-ethyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2835767
CAS No.: 922991-69-3
M. Wt: 261.325
InChI Key: VZUJCDOWRKLLOR-UHFFFAOYSA-N
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Description

The compound “1-ethyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is a urea derivative. Urea derivatives are widely used in medicinal chemistry and drug discovery . The compound contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a methoxyethyl group, which can influence the compound’s solubility and reactivity.

Scientific Research Applications

Antitumor Activities and Molecular Docking Studies

  • A compound closely related to 1-ethyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been synthesized and its structure characterized, showing potential antitumor activities. The molecule was subjected to antitumor activity analysis and molecular docking studies to understand its interaction with the CDK4 protein, indicating its potential application in cancer research (Ch Hu et al., 2018).

Synthesis and Biochemical Evaluation

  • Flexible derivatives of similar chemical structures have been synthesized and assessed for antiacetylcholinesterase activity, aimed at optimizing pharmacophoric moieties for potential therapeutic applications. This research highlights the importance of conformational flexibility and spacer length in designing compounds with high inhibitory activities (J. Vidaluc et al., 1995).

Novel Synthesis Methods

  • Research on directed lithiation of compounds related to this compound showcases innovative approaches to generating substituted products through chemical reactions. These findings are significant for the field of organic synthesis, providing methods for creating diverse molecules (Keith Smith et al., 2013).

Exploration of Biological Activities

  • Studies on related compounds have also explored their potential as acetylcholinesterase inhibitors, indicating their relevance in researching treatments for diseases like Alzheimer's. The synthesis and biochemical evaluation of these compounds contribute to the understanding of their interactions with biological targets (A. Sujayev et al., 2016).

Properties

IUPAC Name

1-ethyl-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-15-14(18)16-12-10-17(8-9-19-2)13-7-5-4-6-11(12)13/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJCDOWRKLLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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